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CAS No.: 1113-55-9

Cat. No.: B075607 Get Quote

2,2-Dibromo-2-cyanoacetamide (DBNPA) is a non-oxidizing, broad-spectrum biocide

recognized for its exceptionally rapid and potent antimicrobial activity.[1][2] Unlike many

traditional biocides that require prolonged contact times, DBNPA exerts its effects within

minutes of application, a characteristic that has made it indispensable in numerous industrial

processes where microbial control must be immediate and effective.[2] Its applications are

diverse, ranging from controlling biofouling in industrial water systems, such as cooling towers

and paper mills, to acting as a preservative in paints, adhesives, and oil recovery fluids.[3]

The efficacy of DBNPA stems from its unique chemical structure: a central carbon atom bonded

to two bromine atoms, a cyano group (-C≡N), and an acetamide group (-C(=O)NH₂). This

arrangement, particularly the two electrophilic bromine atoms, is the cornerstone of its potent

biological activity.[2] A significant advantage of DBNPA in many applications is its designed

instability in aqueous environments; it hydrolyzes rapidly, particularly under alkaline conditions,

degrading into less harmful substances, thereby minimizing long-term environmental

persistence.[4] This guide provides a detailed exploration of the molecular mechanisms,

biological spectrum, and practical evaluation of DBNPA's activity.

Molecular Mechanism of Action: An Irreversible
Electrophilic Attack
The biocidal activity of DBNPA is not a result of oxidation, but rather a rapid and irreversible

chemical reaction with vital components of the microbial cell. The process is a classic example
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of targeted electrophilic inactivation.

Cellular Penetration: DBNPA quickly penetrates the microbial cell wall and membrane,

gaining access to the cytoplasm.

Electrophilic Attack on Thiols: The core of DBNPA's mechanism is its function as a potent

electrophile. It specifically targets nucleophilic sites within the cell, with a high affinity for

sulfur-containing groups (thiols) found in amino acids like cysteine and in crucial molecules

such as glutathione.[2]

Enzyme Inactivation: By reacting with these thiol groups, DBNPA forms covalent bonds that

irreversibly modify and inactivate essential proteins and enzymes.[2] This is particularly

disruptive to enzymes involved in cellular metabolism and redox reactions, which are

fundamental for energy production and cell survival.

Cessation of Metabolism and Cell Death: The inactivation of these key metabolic pathways

leads to a complete shutdown of cellular functions. This disruption is so profound and rapid

that it results in microbial death within 5 to 10 minutes of exposure.[2]
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Proposed mechanism of action for DBNPA.
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Antimicrobial Spectrum & Efficacy
DBNPA exhibits a broad spectrum of activity, demonstrating high efficacy against a wide array

of microorganisms. It is effective against Gram-positive and Gram-negative bacteria, fungi,

yeast, and algae.[3] Its rapid-kill nature makes it particularly effective against slime-forming

bacteria, which are a primary cause of biofouling in industrial systems.[1]

Quantitative data on its efficacy is often presented as the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible

growth of a microorganism. The data below provides illustrative MIC values for DBNPA against

common microbes.

Microorganism Type
Typical MIC Range
(ppm or mg/L)

Reference / Note

Pseudomonas

aeruginosa

Gram-negative

Bacteria
5 - 20 Illustrative

Escherichia coli
Gram-negative

Bacteria
5 - 15 Illustrative

Staphylococcus

aureus

Gram-positive

Bacteria
10 - 30 Illustrative

Sulfate-Reducing

Bacteria
Anaerobic Bacteria ~10

Aspergillus niger Fungus (Mold) 20 - 75 Illustrative

Candida albicans Yeast 15 - 50 Illustrative

Mixed Algal Cultures Algae 2 - 10 Illustrative

Legionella

pneumophila

Gram-negative

Bacteria

~5 (for 99.9% kill in 10

min)
[2]

Note: MIC values can vary based on the specific strain, culture medium, incubation time, and

testing methodology.

Activity Against Microbial Biofilms

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 15 Tech Support

https://downloads.regulations.gov/EPA-HQ-OPP-2009-0724-0004/content.pdf
https://www.irobiocide.com/products/dbnpa/
https://en.wikipedia.org/wiki/DBNPA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microbial biofilms—communities of microorganisms encased in a self-produced matrix of

extracellular polymeric substances (EPS)—are notoriously difficult to eradicate and are a major

source of industrial contamination and corrosion. Bacteria within biofilms can be significantly

more resistant to antimicrobials than their planktonic (free-floating) counterparts.[5]

DBNPA has demonstrated outstanding efficiency against biofilms.[1] Its mechanism is not

based on dissolving the EPS matrix. Instead, its small molecular size and properties allow it to

rapidly penetrate the biofilm structure and reach the microbial cells living at the base and within

the matrix. By killing these resident microbes through the mechanism described above, DBNPA

compromises the integrity of the biofilm, leading to its disruption and sloughing from the

surface. This makes it a highly effective "slime stripper" in industrial applications.

Microbial Resistance
Resistance to a highly reactive, multi-targeted biocide like DBNPA is considered less likely to

develop than resistance to antibiotics, which often have very specific cellular targets.[6] The

primary mechanism of DBNPA involves a non-specific, rapid, and irreversible reaction with

fundamental cellular components (thiol groups). For a microbe to develop resistance, it would

likely need to undergo significant changes to its fundamental biochemistry.

However, general mechanisms of biocide resistance in bacteria exist and could theoretically

confer reduced susceptibility. These include:

Changes in the Cell Envelope: Alterations to the cell wall or membrane that limit the uptake

of the biocide.[5][7]

Efflux Pumps: The expression of membrane proteins that actively pump the biocide out of

the cell before it can reach its target.[5]

Biofilm Formation: The EPS matrix of a biofilm can act as a diffusion barrier, slowing the

penetration of the biocide to cells in the inner layers, although DBNPA is noted to be effective

at penetrating this barrier.[1][5]

Currently, there is limited specific research on microbial resistance mechanisms developed

directly against DBNPA, likely due to its rapid and potent mode of action.
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Experimental Protocols for Efficacy Evaluation
Evaluating the biological activity of DBNPA requires standardized and reproducible laboratory

methods. The following protocols are based on established standards from the Clinical and

Laboratory Standards Institute (CLSI) and ASTM International.[8][9]

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol is based on the broth microdilution method outlined in CLSI M07.[8] It determines

the lowest concentration of DBNPA that inhibits the visible growth of a target bacterium.

Causality and Self-Validation:

Positive Control (No Biocide): This well is critical to ensure that the bacteria are viable and

that the growth medium and incubation conditions are suitable. Without robust growth here,

the entire assay is invalid.

Negative Control (No Bacteria): This validates that the broth and biocide stock are sterile and

that any observed turbidity is due to bacterial growth, not contamination or precipitation.

Standardized Inoculum: Using a specific bacterial density (e.g., 5 x 10⁵ CFU/mL) is crucial

for reproducibility. A lower inoculum could lead to falsely low MICs, while a higher one could

overwhelm the biocide, leading to falsely high MICs.

Step-by-Step Methodology:

Prepare DBNPA Stock Solution: Accurately weigh and dissolve DBNPA in a suitable solvent

(e.g., sterile deionized water or a solvent compatible with the test medium) to create a high-

concentration stock solution (e.g., 1000 ppm).

Prepare Inoculum: Culture the test microorganism (e.g., P. aeruginosa) on an appropriate

agar plate. Select several colonies and suspend them in sterile saline or broth. Adjust the

turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to

approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
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Dilute Inoculum: Perform a further dilution of the standardized inoculum into the test broth

(e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final target concentration of

approximately 5 x 10⁵ CFU/mL.

Prepare Microtiter Plate: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well

microtiter plate. Add 100 µL of the DBNPA stock solution (appropriately diluted to twice the

highest desired test concentration) to well 1.

Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution across the plate to

well 10. Discard the final 50 µL from well 10. Well 11 will serve as the positive control (no

biocide), and well 12 as the negative control (no bacteria).

Inoculation: Add 50 µL of the diluted bacterial inoculum (from Step 3) to wells 1 through 11.

Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for

16-24 hours.

Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for

turbidity. The MIC is the lowest concentration of DBNPA in which there is no visible growth.

Protocol 2: Evaluation of Biofilm Inhibition/Removal
This protocol provides a framework for assessing DBNPA's efficacy against biofilms, adapted

from principles in ASTM E2562, which uses a CDC Biofilm Reactor for growing robust biofilms.

[10]

Causality and Self-Validation:

Untreated Biofilm Control: This is the most critical control. It establishes the baseline level of

biofilm growth under the experimental conditions. The efficacy of the biocide is measured as

a reduction relative to this control.

Sterility Controls: Running the reactor with sterile media ensures that the observed biofilm is

from the inoculated organism and not from contamination.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 15 Tech Support

https://store.astm.org/e2562-12.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Defined Shear and Flow: Biofilm structure is highly dependent on physical conditions. Using

a standardized reactor like the CDC reactor with defined flow and shear rates ensures that

the biofilm grown is reproducible and relevant to industrial conditions.[10]
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Experimental workflow for biofilm efficacy testing.
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Step-by-Step Methodology:

Biofilm Growth: Grow a P. aeruginosa biofilm on removable coupons within a CDC Biofilm

Reactor according to the manufacturer's instructions and ASTM E2562 standards.[10] This

typically involves a 24-48 hour growth phase with a continuous flow of a suitable nutrient

broth.

Prepare Treatment Solutions: Prepare a solution of DBNPA in sterile water or buffer at the

desired test concentration (e.g., 25 ppm). Prepare a control solution of sterile water or buffer

without DBNPA.

Treatment Phase: Once a mature biofilm has formed, switch the nutrient flow to the DBNPA

treatment solution for a specified contact time (e.g., 1 hour). For the control reactor, switch

the flow to the sterile buffer solution for the same duration.

Neutralization and Rinsing: After the contact time, switch the flow to a sterile solution

containing a suitable neutralizer to stop the action of DBNPA, followed by a rinse with sterile

saline to remove residual chemicals.

Coupon Harvesting: Aseptically remove several coupons from both the DBNPA-treated and

control reactors.

Biofilm Removal: Place each coupon into a separate tube containing a known volume of

sterile buffer. Remove the biofilm from the coupon surface by scraping and vortexing,

followed by sonication to break up cell aggregates.

Quantification: Perform serial dilutions of the resulting cell suspension and plate onto an

appropriate agar medium. Incubate the plates and count the number of colonies to determine

the CFU per coupon (and thus CFU/cm²).

Analysis: Compare the CFU/cm² from the DBNPA-treated coupons to the control coupons.

Calculate the log₁₀ reduction to determine the efficacy of the biocide in killing biofilm-

associated bacteria.

Toxicology and Safety
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While highly effective, DBNPA is a hazardous substance that requires careful handling. Its

toxicological profile necessitates the use of appropriate personal protective equipment (PPE)

and engineering controls.

Hazard Class GHS Classification Notes

Acute Toxicity (Oral) H301: Toxic if swallowed
Ingestion can be harmful or

fatal.

Acute Toxicity (Inhalation) H330: Fatal if inhaled
Inhalation of dust or aerosols

can be fatal.

Skin Corrosion/Irritation H315: Causes skin irritation
Direct contact can cause skin

irritation.

Serious Eye Damage
H318: Causes serious eye

damage

Contact can cause severe and

potentially permanent eye

damage.

Skin Sensitization
H317: May cause an allergic

skin reaction

Repeated exposure may lead

to skin sensitization.

Aquatic Hazard
H410: Very toxic to aquatic life

with long lasting effects

The compound is highly toxic

to aquatic organisms.

Data sourced from the European Chemicals Agency (ECHA).[1]

In an oral developmental toxicity study in rabbits, DBNPA was observed to produce fetal

structural alterations at a dose of 30 mg/kg/day.[11] Due to these hazards, professionals

handling DBNPA must use PPE, including respiratory protection, chemical-resistant gloves, and

eye/face protection.

Conclusion
2,2-Dibromo-2-cyanoacetamide (DBNPA) is a powerful and versatile biocide whose utility is

defined by its rapid, potent, and broad-spectrum antimicrobial activity. Its mechanism of action

—an irreversible electrophilic attack on microbial thiol groups—ensures a swift cessation of

cellular metabolism and prevents the easy development of resistance. While its primary

applications are industrial, a thorough understanding of its biological activity, efficacy against
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biofilms, and methods for its evaluation is critical for researchers in microbiology, materials

science, and drug development. The inherent toxicity of DBNPA underscores the importance of

strict adherence to safety protocols, but its rapid degradation in the environment makes it a

compelling choice over more persistent biocides. As microbial control challenges continue to

evolve, the unique properties of DBNPA ensure its continued relevance as a key tool in applied

microbiology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11633572/
https://brieflands.com/journals/archcid/articles/65744
https://clsi.org/shop/standards/m07/
https://clsi.org/shop/standards/m07/
https://store.astm.org/e0645-13.html
https://store.astm.org/e2562-12.html
https://archive.epa.gov/pesticides/reregistration/web/pdf/3056.pdf
https://www.benchchem.com/product/b075607#biological-activity-of-2-bromo-2-cyanoacetamide
https://www.benchchem.com/product/b075607#biological-activity-of-2-bromo-2-cyanoacetamide
https://www.benchchem.com/product/b075607#biological-activity-of-2-bromo-2-cyanoacetamide
https://www.benchchem.com/product/b075607#biological-activity-of-2-bromo-2-cyanoacetamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075607?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

